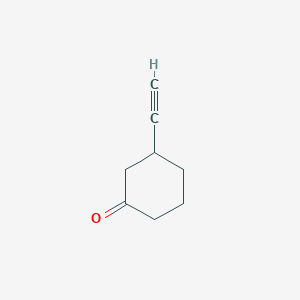

3-Ethynylcyclohexan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h1,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEXGWVDPLEEMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40497930 | |

| Record name | 3-Ethynylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54125-18-7 | |

| Record name | 3-Ethynylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40497930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 3-Ethynylcyclohexan-1-one

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethynylcyclohexan-1-one

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to this compound, a valuable building block in medicinal chemistry and materials science. The document details the underlying chemical principles, a step-by-step experimental protocol, rigorous safety procedures, and a full suite of characterization techniques. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Significance

This compound is a bifunctional molecule incorporating a ketone and a terminal alkyne. This unique combination makes it a highly versatile intermediate for the synthesis of complex molecular architectures. The ketone functionality allows for a wide range of classical carbonyl chemistry, while the terminal alkyne is a gateway to reactions such as Sonogashira coupling, "click" chemistry (Copper(I)-catalyzed Azide-Alkyne Cycloaddition), and further functionalization via acetylide chemistry.[1] Its rigid cyclohexanone scaffold is a common motif in pharmacologically active compounds, and the ethynyl group provides a vector for introducing diversity and modulating biological activity.

This guide focuses on the synthesis via a 1,4-conjugate addition of an ethynyl nucleophile to cyclohex-2-en-1-one, a reliable and scalable approach for installing functionality at the 3-position of a cyclohexanone ring.

Synthetic Strategy and Mechanism

Retrosynthetic Analysis & Chosen Pathway

A direct, single-step synthesis of this compound is not prominently documented. Therefore, a more strategic approach is required. The most logical and field-proven strategy is the 1,4-conjugate addition (Michael addition) of an ethynyl anion equivalent to an α,β-unsaturated ketone. Cyclohex-2-en-1-one serves as the ideal starting material.

The key transformation involves the formation of a carbon-carbon bond at the β-position of the enone system. Organometallic reagents are excellent nucleophiles for this purpose.[2][3] Specifically, lithium acetylide, generated in situ from acetylene, presents a direct and atom-economical choice. To enhance selectivity for 1,4-addition over direct 1,2-addition to the carbonyl, the reaction is best performed at low temperatures.

Reaction Mechanism

The reaction proceeds through a well-established nucleophilic addition mechanism.

-

Deprotonation: A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), deprotonates acetylene to form the highly nucleophilic lithium acetylide.

-

Nucleophilic Attack: The acetylide anion attacks the electrophilic β-carbon of cyclohex-2-en-1-one. The electron density is pushed through the conjugated system, forming a lithium enolate intermediate.

-

Protonation: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The enolate is protonated to yield the final product, this compound.

The overall workflow is depicted in the diagram below.

Caption: Overall experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly reactive and hazardous materials. It must be performed by a trained chemist in a suitable laboratory with all necessary safety precautions in place.

Materials and Equipment

-

Reagents: Cyclohex-2-en-1-one (≥97%), n-Butyllithium (2.5 M in hexanes), Acetylene (gas, welding grade is acceptable), Anhydrous tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether (or Ethyl acetate), Anhydrous sodium sulfate (Na₂SO₄), Silica gel for column chromatography.

-

Equipment: Three-neck round-bottom flask, dropping funnel, gas inlet adapter, septum, low-temperature thermometer, magnetic stirrer, Schlenk line (or inert gas manifold with Nitrogen/Argon), syringe, cannula, rotary evaporator, column chromatography setup.

Step-by-Step Procedure

-

Apparatus Setup: All glassware must be oven-dried for at least 4 hours at 120°C and assembled hot under a stream of inert gas (Argon or Nitrogen).[4] Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

-

Reaction Medium: Charge a 250 mL three-neck flask with anhydrous THF (100 mL) and cool the flask to -78°C using a dry ice/acetone bath.

-

Lithium Acetylide Generation:

-

Bubble acetylene gas through the cold THF for 15-20 minutes to create a saturated solution. Ensure a gas outlet is connected to an oil bubbler to monitor flow and prevent pressure buildup.[5]

-

Slowly add n-butyllithium (1.1 equivalents, e.g., 22 mmol, 8.8 mL of 2.5 M solution) dropwise via syringe to the stirred solution over 20 minutes. The temperature should be maintained below -70°C. A white precipitate of lithium acetylide will form.

-

Stir the resulting suspension at -78°C for an additional 30 minutes.

-

-

Conjugate Addition:

-

Dissolve cyclohex-2-en-1-one (1.0 equivalent, e.g., 20 mmol, 1.92 g) in a small amount of anhydrous THF (~10 mL).

-

Add this solution dropwise to the lithium acetylide suspension over 30 minutes, ensuring the internal temperature does not rise above -70°C.

-

After the addition is complete, stir the reaction mixture at -78°C for 2 hours.

-

-

Reaction Quench & Workup:

-

Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL) dropwise at -78°C. The addition is exothermic.

-

Remove the cooling bath and allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

-

Safety Precautions: A Critical Overview

-

Organolithium Reagents (n-BuLi): n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air or moisture.[6][7] It is also severely corrosive.

-

Handling: Always handle in a fume hood under an inert atmosphere.[8][9] Use proper syringe or cannula transfer techniques.[4] Never work alone.

-

PPE: A flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile gloves under neoprene or butyl rubber) are mandatory.[6][8]

-

Spills & Fire: A Class D fire extinguisher (for combustible metals) must be immediately accessible. Do NOT use water or CO₂ extinguishers.[6] Small spills can be smothered with sand or powdered limestone.

-

-

Acetylene Gas: Acetylene is a highly flammable gas that can form explosive mixtures with air over a wide range of concentrations (2-80%).[5][10]

-

Handling: Use only in a well-ventilated area, free from ignition sources.[11] Never use acetylene at pressures above 15 psig as it can decompose explosively.[12][13]

-

Materials Compatibility: Do not allow acetylene to contact copper, silver, or mercury, as this can form shock-sensitive acetylides. Use steel or stainless steel fittings.[12]

-

Cylinders: Cylinders must be stored upright and secured.[10][11]

-

Characterization of this compound

Confirmation of the product's structure and purity is achieved through a combination of spectroscopic methods.

Caption: Workflow for the structural characterization and validation of the final product.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups. A strong C=O bond absorption is expected.[14][15] The terminal alkyne presents two characteristic peaks.[16]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | ~1715 | Strong |

| ≡C-H (Alkyne) | Stretch | ~3300 | Strong, Sharp |

| C≡C (Alkyne) | Stretch | ~2120 | Weak to Medium |

| C-H (sp³) | Stretch | 2850-3000 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | t | 1H | Acetylenic H (≡C-H ) |

| ~2.2-2.6 | m | 3H | Propargylic H + α-carbonyl CH₂ |

| ~1.6-2.1 | m | 6H | Remaining cyclohexyl CH₂ protons |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~209.0 | Carbonyl C (C =O) |

| ~83.0 | Alkyne C (C ≡CH) |

| ~69.0 | Alkyne C (C≡C H) |

| ~45.0 | α-carbonyl CH₂ |

| ~41.0 | α-carbonyl CH₂ |

| ~35.0 | Propargylic CH |

| ~25.0, 29.0 | Remaining cyclohexyl CH₂ |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion: The expected molecular ion peak [M]⁺ for C₈H₁₀O is at m/z = 122.10.

-

Key Fragmentation: Cyclic ketones often undergo α-cleavage (cleavage of the bond adjacent to the carbonyl group).[17] Expect to see fragments corresponding to the loss of CO (m/z = 94) and C₂H₂ (m/z = 96).

References

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. URL: [Link]

-

University of California, Riverside EH&S. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. URL: [Link]

-

Princeton University EHS. Safe handling of organolithium compounds in the laboratory. URL: [Link]

-

Lab Manager Magazine. (2024). 8 Rules for the Safe Handling of t-Butyllithium. URL: [Link]

-

Sandoval, D. R., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments (JoVE), (117), 54692. URL: [Link]

-

University of North Carolina at Charlotte. Acetylene Safety Operating Procedure. URL: [Link]

-

ResearchGate. Mass spectra of cyclohexanone. URL: [Link]

-

HSSE World. (2021). Safe Handling of Acetylene Gas. URL: [Link]

-

Hunt, I. University of Calgary. Reactions of RC≡CM with Aldehydes and Ketones. URL: [Link]

-

Alvadia. (2018). How to Handle Acetylene Gas Cylinder. URL: [Link]

-

National Institutes of Health (NIH). Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. URL: [Link]

-

Taylor & Francis Online. (1981). Regioselective Formylation of Substituted Cyclohexanones. An Efficient Route to Highly Functionalized Cyclohexenes. Synthetic Communications, 11(8). URL: [Link]

-

ResearchGate. Condensation of cyclohexanone with acetylene under the conditions of the modified favorsky reaction. URL: [Link]

-

Princeton University EHS. Acetylene Safety. URL: [Link]

-

Chemistry LibreTexts. (2019). Reaction of Organometallic Reagents with Aldehydes and Ketones. URL: [Link]

-

Organic Chemistry Portal. Synthesis of cyclohexanes. URL: [Link]

-

Organic Chemistry Portal. Synthesis of cyclohexanones. URL: [Link]

-

National Institutes of Health (NIH). Acetylene in Organic Synthesis: Recent Progress and New Uses. URL: [Link]

-

Pearson. Organometallics on Ketones Explained. URL: [Link]

-

ACS Publications. (2002). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 102(6), 1887-1932. URL: [Link]

-

ResearchGate. GC–Mass spectrum of cyclohexanone with its molecular ion peak at 98 amu. URL: [Link]

-

Organic Chemistry Portal. Simple and General Procedure for the Synthesis of α,β-Alkynyl Ketones from Nitriles Using Alkynyldimethylaluminum Reagents. URL: [Link]

-

National Institute of Standards and Technology (NIST). Cyclohexanone Mass Spectrum. URL: [Link]

-

Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. URL: [Link]

-

Chad's Prep. Addition of Acetylide Ions and Grignard Reagents. URL: [Link]

-

Digital Commons@Georgia Southern. (2018). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. URL: [Link]

-

PubChem. 3-Ethynylcyclohexan-1-ol. URL: [Link]

-

Wikipedia. 1-Ethynylcyclohexanol. URL: [Link]

-

W. W. Norton & Company. Organic Chemistry: A Tenth Edition - 19.14 Spectroscopy of Aldehydes and Ketones. URL: [Link]

-

Pearson+. Show how you might synthesize the following compounds, using acetylene... URL: [Link]

-

Organic Chemistry Portal. Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. URL: [Link]

-

Scribd. Infrared Spectroscopy of Ketones. URL: [Link]

-

PubChem. 1-Ethynylcyclohexanol. URL: [Link]

-

Organic Chemistry Portal. Synthesis of cyclohexenones. URL: [Link]

-

Organic Chemistry Portal. Ketone synthesis by reaction (hydration) of alkynes. URL: [Link]

- Google Patents. US2205184A - Purification of aldehyde-ketone mixtures.

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. URL: [Link]

-

Oxford Academic. (2018). Practical Synthesis of α,β-Alkynyl Ketones by Oxidative Alkynylation of Aldehydes with Hypervalent Alkynyliodine Reagents. Chemistry Letters, 47(5), 609-612. URL: [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. URL: [Link]

-

Chemistry LibreTexts. Ketone infrared spectra. URL: [Link]

-

ResearchGate. A conventional one-dimensional 1 H NMR spectrum of 1-ethynyl-cyclohexene. URL: [Link]

- Google Patents. US2858344A - Preparation of 1-ethynylcyclohexanol.

Sources

- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organometallics on Ketones Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. LCSS: ACETYLENE [web.stanford.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents [jove.com]

- 8. ehs.ucr.edu [ehs.ucr.edu]

- 9. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 10. safety.charlotte.edu [safety.charlotte.edu]

- 11. How to Handle Acetylene Gas Cylinder | Acetylene Gas Handling System [acetyleneplant.net]

- 12. hsseworld.com [hsseworld.com]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. GCMS Section 6.11.2 [people.whitman.edu]

3-Ethynylcyclohexan-1-one chemical properties and reactivity

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Ethynylcyclohexan-1-one

Executive Summary

This compound is a bifunctional organic molecule possessing both a ketone and a terminal alkyne. This unique structural arrangement offers two distinct points of reactivity, making it a highly versatile building block for the synthesis of complex molecular architectures. The cyclohexanone core provides a scaffold for stereocontrolled transformations via its enolate, while the ethynyl group serves as a linchpin for carbon-carbon bond formation and cycloaddition reactions. This guide provides a comprehensive overview of the known physicochemical properties, plausible synthetic routes, and the rich chemical reactivity of this compound, with a focus on its application in synthetic and medicinal chemistry.

Introduction

The strategic importance of bifunctional molecules in organic synthesis cannot be overstated. They provide chemists with the tools to construct complex scaffolds efficiently, often through tandem or sequential reactions that build molecular complexity rapidly. This compound (CAS 54125-18-7) is a prime exemplar of such a molecule.[1] Its structure marries the well-established chemistry of cyclohexanones—particularly enolate formation and subsequent functionalization—with the diverse reactivity of a terminal alkyne, a functional group central to reactions like Sonogashira couplings and "click" chemistry. This guide aims to serve as a technical resource for researchers exploring the utility of this compound, detailing its properties and exploring its synthetic potential based on fundamental principles of chemical reactivity.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized below. Spectroscopic data are predicted based on the functional groups present, providing a benchmark for experimental characterization.

Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 54125-18-7 | [1] |

| Molecular Formula | C₈H₁₀O | [1] |

| Molecular Weight | 122.16 g/mol | [1] |

| SMILES | C#CC1CCCC(=O)C1 | [1] |

| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid | |

| Boiling Point | (Predicted) Higher than related cyclohexanols due to polarity | |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, THF, Acetone) |

Spectroscopic Characterization (Predicted)

-

¹H NMR: Key signals would include a singlet for the acetylenic proton (~2.0-2.5 ppm), and multiplets for the diastereotopic methylene protons of the cyclohexyl ring. The proton at the C3 position, adjacent to the ethynyl group, would appear as a multiplet.

-

¹³C NMR: Distinctive peaks would be observed for the carbonyl carbon (~208-212 ppm), the two acetylenic carbons (~70 ppm and ~85 ppm), and the six carbons of the cyclohexyl ring.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of the key functional groups: a strong C=O stretch (~1715 cm⁻¹), a sharp C≡C-H stretch (~3300 cm⁻¹), and a weaker C≡C stretch (~2100 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 122.16. Common fragmentation patterns would involve the loss of CO and cleavage of the cyclohexyl ring.

Synthesis of this compound

While specific literature on the optimized synthesis of this compound is sparse, a logical and robust pathway can be designed starting from commercially available cyclohexenone, leveraging established organometallic methodologies.

Caption: Plausible synthetic workflow for this compound.

Representative Synthetic Protocol: Conjugate Addition

This protocol describes a plausible synthesis via the 1,4-conjugate addition of an ethynyl nucleophile to cyclohex-2-en-1-one. The use of a silyl-protected alkyne is often preferred for stability and to prevent side reactions.

Step 1: Preparation of the Silyl-Protected Intermediate

-

To a flame-dried, argon-purged flask, add copper(I) iodide (5 mol%).

-

Cool the flask to -20 °C and add anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of (trimethylsilyl)ethynyllithium (prepared by treating (trimethylsilyl)acetylene with n-BuLi) to the flask. Stir for 30 minutes to form the Gilman cuprate reagent.

-

Cool the reaction mixture to -78 °C.

-

Add a solution of cyclohex-2-en-1-one (1.0 equivalent) in THF dropwise over 20 minutes.

-

Allow the reaction to stir at -78 °C for 2-3 hours, monitoring by TLC for the disappearance of the starting enone.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 3-((trimethylsilyl)ethynyl)cyclohexan-1-one.

Step 2: Deprotection to Yield the Final Product

-

Dissolve the silyl-protected intermediate in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M in THF) dropwise at 0 °C.

-

Stir the reaction for 1 hour at room temperature.

-

Quench with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify by column chromatography to afford pure this compound.

Causality of Choices:

-

Cuprate Reagent: Gilman cuprates are "soft" nucleophiles, which overwhelmingly favor 1,4-conjugate addition to α,β-unsaturated ketones over direct 1,2-addition to the carbonyl.[2][3]

-

Silyl Protection: The trimethylsilyl (TMS) group protects the acidic acetylenic proton, preventing it from acting as an acid and quenching the organometallic reagents. It is easily removed with a fluoride source like TBAF.[4]

-

Low Temperature: Reactions involving highly reactive organometallic reagents are conducted at low temperatures (-78 °C) to control reactivity, prevent side reactions, and enhance selectivity.

Chemical Reactivity

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups.

Reactivity of the Ketone Moiety: Enolate Chemistry

The ketone allows for deprotonation at either the C2 or C6 position to form a regioisomeric enolate, which is a powerful nucleophile for C-C bond formation.[5][6] The choice of base and reaction conditions dictates which enolate is formed.[7]

Caption: Regiocontrolled enolate formation and subsequent alkylation pathways.

-

Kinetic Enolate (Δ²,³): Deprotonation at the less sterically hindered C2 position occurs faster. This is achieved using a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) under irreversible conditions.[5][7]

-

Thermodynamic Enolate (Δ³,⁴): The more substituted enolate is more stable. Its formation is favored under equilibrium conditions, using a weaker base (e.g., NaH, NaOMe) at room temperature or higher, allowing for proton exchange to form the most stable intermediate.[7]

Protocol: Kinetic Alkylation at C2

-

In a flame-dried, argon-purged flask, prepare a solution of this compound in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 equivalents) in THF via syringe.

-

Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Add a suitable electrophile (e.g., methyl iodide, 1.2 equivalents) dropwise.

-

Maintain the reaction at -78 °C for 2 hours, then allow it to warm slowly to room temperature.

-

Quench with saturated aqueous NH₄Cl and perform a standard aqueous workup and purification.

-

Stereochemical Consideration: The alkylation of cyclohexanone enolates typically proceeds via axial attack to minimize steric interactions in the transition state, leading to the formation of a trans product relative to substituents on the ring.[7]

-

Reactivity of the Alkyne Moiety

The terminal alkyne is a hub for a variety of powerful transformations.

Caption: Key reaction pathways involving the terminal alkyne moiety.

-

[3+2] Dipolar Cycloadditions: The alkyne can act as a dipolarophile, most notably in the Huisgen 1,3-dipolar cycloaddition with azides.[8] The copper(I)-catalyzed version (CuAAC) is a cornerstone of "click chemistry," allowing for the efficient formation of 1,2,3-triazole rings, which are important pharmacophores.

-

[4+2] Cycloadditions (Diels-Alder Reaction): The alkyne can serve as a dienophile in Diels-Alder reactions, reacting with electron-rich dienes to form substituted cyclohexadiene rings.[9][10] This reaction is a powerful tool for constructing six-membered rings with high stereocontrol.

-

Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction allows for the direct connection of the terminal alkyne to aryl or vinyl halides, providing a straightforward route to more complex, conjugated systems.

-

Nucleophilic Additions: While less reactive than α,β-unsaturated alkynes, the terminal alkyne can undergo nucleophilic addition with soft nucleophiles like thiols (thiol-yne reaction) under basic or radical conditions, providing access to vinyl sulfides.[2]

Applications in Drug Development and Materials Science

The dual reactivity of this compound makes it a valuable scaffold for building diverse molecular libraries.

-

Medicinal Chemistry: The cyclohexanone core is a common motif in natural products and pharmaceuticals. The ability to functionalize the ring at multiple positions with stereocontrol is highly valuable. The alkyne serves as a handle for late-stage diversification or for linking the molecule to a biomolecule or probe via click chemistry. The triazole products from cycloadditions are known to be stable and often biologically active.

-

Materials Science: Terminal alkynes are crucial monomers for polymerization reactions and for functionalizing surfaces. The reactivity of the ketone could be used to cross-link polymers or to attach the molecule to a substrate before initiating surface-based polymerization from the alkyne.

Safety and Handling

Based on available data for similar compounds, this compound should be handled with care in a well-ventilated fume hood.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautions: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (P280).[1] Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

This compound is a potent synthetic intermediate whose value lies in the strategic placement of its ketone and alkyne functional groups. This guide has outlined its fundamental properties and explored its reactivity, demonstrating its potential for complex molecule synthesis. The ability to perform selective transformations at either the enolizable ketone or the versatile alkyne provides a rich chemical playground for researchers in drug discovery, organic synthesis, and materials science. Future work will likely focus on developing stereoselective syntheses of this compound and exploring its utility in tandem reactions that engage both functional groups to rapidly build molecular complexity.

References

-

PubChem. 3-Ethynylcyclohexan-1-ol. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Ethylcyclohexan-1-ol. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1-Ethynylcyclohexanol. [Link]

-

Ma, L., et al. (2024). Nucleophilic addition promoted ring rearrangement-aromatization in aza-/thio-sesquiterpenoid biosynthesis. Nature Communications. [Link]

-

University of Bath. III Enolate Chemistry. [Link]

-

ChemComplete. (2022). Enolate Chemistry - Formation of Enolates. YouTube. [Link]

-

Wikipedia. Cycloaddition. [Link]

-

Worrell, B. T., et al. (2018). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Accounts of Chemical Research. [Link]

-

Wang, Y., et al. (2009). Rh(I)-Catalyzed Intramolecular [3+2] Cycloaddition Reactions of 1-Ene-, 1-Yne- and 1-Allene-Vinylcyclopropanes. Chemical Communications. [Link]

-

University of Pennsylvania. The [3+2] Cycloaddition Reaction. [Link]

-

Karty, J. (2013). Demystifying Enolate Chemistry. W. W. Norton & Company. [Link]

-

NIST. Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. [Link]

-

Lowe, A. B. (2019). Nucleophilic addition reactions to activated alkynes. ResearchGate. [Link]

-

University of Wisconsin-Madison. CHEM 330 Topics Discussed on Oct 19. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Application of 1-Ethynylcyclohexan-1-ol in Fine Chemical Synthesis. [Link]

-

Chemistry LibreTexts. 13.3: Cycloaddition Reactions. [Link]

-

Zhang, Y., et al. (2024). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. Nature Communications. [Link]

-

Organic Chemistry Portal. Cyclohexenone synthesis. [Link]

-

Pearson, W. H. (2000). Nucleophilic addition reactions of bridged triene η6-chromiumtricarbonyl complexes. Tetrahedron Letters. [Link]

-

NIST. Cyclohexanol, 1-ethynyl-. NIST Chemistry WebBook. [Link]

-

Karle, T., et al. (2022). Strain-promoted reactions of 1,2,3-cyclohexatriene and its derivatives. Nature Chemistry. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Buy 1-Ethynyl-1-cyclohexanol | 78-27-3 [smolecule.com]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. teachthemechanism.com [teachthemechanism.com]

- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. Cycloaddition - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 3-Ethynylcyclohexan-1-one: A Technical Guide

Introduction

3-Ethynylcyclohexan-1-one is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, incorporating both a ketone and a terminal alkyne, offers two reactive centers for a variety of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural confirmation.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. As experimental spectra for this specific compound are not widely published, this guide is based on high-quality predicted data, offering a robust framework for researchers working with this and structurally related compounds. The interpretation of this data is grounded in fundamental spectroscopic principles and comparison with known spectral data of analogous structures.

Molecular Structure and Key Features

The structure of this compound is fundamental to understanding its spectroscopic signature. The cyclohexanone ring introduces a carbonyl group, which is a strong chromophore in IR spectroscopy and influences the chemical shifts of nearby protons and carbons in NMR. The ethynyl group provides a unique set of signals, including a terminal alkyne proton and two sp-hybridized carbons, which are readily identifiable.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of 0-10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0-220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H and ¹³C).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~2.60 - 2.80 | m | 1H | H3 | The methine proton at the α-position to the ethynyl group is expected to be deshielded. |

| ~2.40 - 2.55 | m | 2H | H2 | Protons α to the carbonyl group are deshielded. |

| ~2.25 - 2.35 | m | 2H | H6 | Protons α to the carbonyl group are deshielded. |

| ~2.10 | s | 1H | H8 | The terminal alkyne proton has a characteristic chemical shift. |

| ~1.80 - 2.00 | m | 2H | H4 | Methylene protons on the cyclohexanone ring. |

| ~1.60 - 1.75 | m | 2H | H5 | Methylene protons on the cyclohexanone ring. |

Note: The exact chemical shifts and multiplicities are subject to the specific conformation of the cyclohexanone ring and solvent effects. The 'm' denotes a complex multiplet due to spin-spin coupling between adjacent protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides a count of the unique carbon environments and their electronic nature.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~209.0 | C1 | The carbonyl carbon exhibits a characteristic downfield chemical shift. |

| ~83.0 | C7 | The sp-hybridized carbon of the alkyne attached to the ring. |

| ~70.0 | C8 | The terminal sp-hybridized carbon of the alkyne. |

| ~48.0 | C2 | Carbon α to the carbonyl group. |

| ~41.0 | C6 | Carbon α to the carbonyl group. |

| ~38.0 | C4 | Methylene carbon in the cyclohexanone ring. |

| ~35.0 | C3 | The methine carbon attached to the ethynyl group. |

| ~25.0 | C5 | Methylene carbon in the cyclohexanone ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ketone and the terminal alkyne.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch | Terminal Alkyne |

| ~2950 - 2850 | Medium-Strong | C-H stretch | Cyclohexane ring C-H bonds |

| ~2120 | Weak-Medium, Sharp | C≡C stretch | Alkyne |

| ~1715 | Strong, Sharp | C=O stretch | Ketone |

| ~1450 | Medium | CH₂ bend | Cyclohexane ring |

The presence of a strong, sharp peak around 1715 cm⁻¹ is a definitive indicator of the saturated ketone carbonyl group. The sharp absorption at approximately 3300 cm⁻¹ is characteristic of the ≡C-H bond in a terminal alkyne, and the weaker C≡C stretching vibration is expected around 2120 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron Impact (EI) is a common ionization technique for this type of molecule, typically using an electron energy of 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Predicted Mass Spectrum Data

The molecular formula of this compound is C₈H₁₀O, with a molecular weight of 122.16 g/mol .

-

Molecular Ion (M⁺•): A peak at m/z = 122 is expected, corresponding to the intact molecule with one electron removed.

-

Key Fragmentation Pathways:

-

Loss of the ethynyl group (-•C≡CH): A fragment at m/z = 97 would result from the cleavage of the C3-C7 bond.

-

Loss of ethylene (C₂H₄) via retro-Diels-Alder reaction: This is a common fragmentation pathway for cyclohexene derivatives and could lead to a fragment at m/z = 94.

-

Alpha-cleavage adjacent to the carbonyl group: Cleavage of the C1-C2 or C1-C6 bond can lead to various acylium ions. For example, loss of a C₃H₅• radical could result in a fragment at m/z = 81.

-

McLafferty rearrangement: This is less likely as it requires a gamma-hydrogen, but other rearrangements are possible.

-

Figure 2. Predicted major fragmentation pathways for this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. While this guide is based on predicted data, the interpretations are rooted in well-established spectroscopic principles and provide a reliable foundation for researchers. The characteristic signals of the ketone and terminal alkyne functionalities are readily identifiable in each spectroscopic technique, allowing for unambiguous structural confirmation. This in-depth guide serves as a valuable resource for scientists and professionals in drug development and chemical research who are engaged in the synthesis and characterization of this and related molecules.

References

Due to the lack of published experimental data for this compound, this section cites resources for spectroscopic prediction and general spectroscopic principles.

-

NMRShiftDB: An open-source database for organic structures and their NMR spectra. [Link]

-

NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including IR and mass spectra for many compounds. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

An In-Depth Technical Guide to Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1): A Key Intermediate in Pharmaceutical Synthesis

Senior Application Scientist Note: Initial investigation for CAS number 54125-18-7 yielded insufficient public data to construct a meaningful technical guide. This is not uncommon for niche or newly registered compounds. However, recognizing the likely interest of researchers in functionalized nitrobenzoates for drug development, this guide focuses on the closely related and well-documented compound, Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1) . This intermediate is of significant interest due to its pivotal role in the synthesis of high-profile pharmaceutical agents.

Introduction: The Synthetic Utility of a Multifunctional Building Block

Methyl 2-(bromomethyl)-3-nitrobenzoate is a highly functionalized aromatic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its structure incorporates three key reactive moieties: a methyl ester, a benzylic bromide, and a nitro group. This strategic combination of functional groups makes it a versatile and valuable starting material for the synthesis of complex heterocyclic structures, most notably as a crucial intermediate in the production of the anticancer drug Lenalidomide.[2]

The reactivity of this molecule is dictated by the interplay of these groups. The benzylic bromide is an excellent electrophile, primed for nucleophilic substitution reactions. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring and serves as a precursor to an amino group via reduction.[1] The methyl ester provides a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation. It is this trifecta of reactivity that underpins its importance in multi-step synthetic pathways.

Physicochemical and Spectroscopic Properties

Methyl 2-(bromomethyl)-3-nitrobenzoate is a white to light yellow solid at room temperature.[1] It is generally insoluble in water but shows good solubility in organic solvents such as methanol and chloroform.[1][3] Proper handling and storage are crucial; it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability.[4]

Table of Properties: Methyl 2-(bromomethyl)-3-nitrobenzoate

| Property | Value | Source(s) |

| CAS Number | 98475-07-1 | [5] |

| Molecular Formula | C₉H₈BrNO₄ | [5] |

| Molecular Weight | 274.07 g/mol | [5][6] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 72-76 °C | [1] |

| Boiling Point (Predicted) | 370.9 ± 32.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.624 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in Methanol, Chloroform (sparingly) | [1][3] |

| Storage | 2-8°C, under inert gas | [1][4] |

Structural Visualization

The molecular structure of Methyl 2-(bromomethyl)-3-nitrobenzoate is depicted below, highlighting the spatial arrangement of its key functional groups.

Caption: Molecular structure of Methyl 2-(bromomethyl)-3-nitrobenzoate.

Application in Drug Development: The Synthesis of Lenalidomide

The primary and most significant application of Methyl 2-(bromomethyl)-3-nitrobenzoate is its use as a key starting material in the synthesis of Lenalidomide.[2][7] Lenalidomide is an immunomodulatory drug with potent anti-angiogenic and antineoplastic properties, widely used in the treatment of multiple myeloma and other hematological disorders.[2][8]

The synthesis involves the coupling of Methyl 2-(bromomethyl)-3-nitrobenzoate with a chiral amine, typically 3-aminopiperidine-2,6-dione hydrochloride.[9][10] This reaction proceeds via a nucleophilic substitution where the amino group of the piperidinedione attacks the electrophilic benzylic carbon, displacing the bromide. This is followed by an intramolecular cyclization to form the isoindolinone ring system, yielding the nitro-intermediate of Lenalidomide.[9] The final step is the reduction of the nitro group to an amine to produce Lenalidomide.[8]

Synthetic Pathway Overview

The following diagram illustrates the crucial step where Methyl 2-(bromomethyl)-3-nitrobenzoate is used to construct the core structure of the Lenalidomide precursor.

Caption: Role of Methyl 2-(bromomethyl)-3-nitrobenzoate in synthesis.

Experimental Protocol: Synthesis of 3-(4-nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

The following is a representative protocol derived from public patent literature, illustrating the self-validating nature of a well-defined chemical synthesis.[8]

Objective: To synthesize the nitro precursor of Lenalidomide via condensation and cyclization.

Materials:

-

Methyl 2-(bromomethyl)-3-nitrobenzoate (1 equivalent)

-

3-Aminopiperidine-2,6-dione hydrochloride (1 equivalent)

-

Triethylamine (TEA) or another suitable base (2-3 equivalents)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-aminopiperidine-2,6-dione hydrochloride and anhydrous DMF.

-

Base Addition: Cool the suspension in an ice bath and slowly add triethylamine. Stir the mixture under a nitrogen atmosphere for 15-20 minutes. The base neutralizes the hydrochloride salt and facilitates the subsequent nucleophilic attack.

-

Substrate Addition: Dissolve Methyl 2-(bromomethyl)-3-nitrobenzoate in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to approximately 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically several hours).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water with stirring. The product will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent (e.g., diethyl ether) to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to yield the pure nitro precursor as a solid.

Self-Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis, comparing the results with established literature values.

Suppliers

Methyl 2-(bromomethyl)-3-nitrobenzoate is available from a variety of chemical suppliers that specialize in fine chemicals, building blocks, and pharmaceutical intermediates. When sourcing this material, it is imperative to request a Certificate of Analysis (CoA) to ensure purity and identity.[3]

Selected Suppliers:

-

Tokyo Chemical Industry (TCI): A well-established supplier of reagents for research and development.

-

BLD Pharm: Offers a range of pharmaceutical intermediates and building blocks.[4]

-

Apollo Scientific: A UK-based manufacturer and supplier of aromatic, heterocyclic, and aliphatic compounds.[11]

-

Simson Pharma: Specializes in pharmaceutical impurities, metabolites, and reference standards.

-

Spectrum Chemical: A US-based supplier of fine chemicals for various industries.[6]

-

Hefei Home Sunshine Pharmaceutical Technology Co., Ltd: A manufacturer providing intermediates for active pharmaceutical ingredients.[3]

-

BIOZOL: A distributor of life science and biochemical products in Europe.[12]

Conclusion

While the initially queried compound under CAS number 54125-18-7 remains elusive in the public domain, Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS 98475-07-1) serves as an exemplary case study for a synthetically valuable intermediate in modern drug development. Its carefully orchestrated array of functional groups provides a robust platform for constructing complex molecular architectures, most notably demonstrated by its indispensable role in the synthesis of Lenalidomide. For researchers and scientists in the pharmaceutical industry, understanding the properties, reactivity, and handling of such key building blocks is fundamental to the successful and efficient development of new therapeutic agents.

References

- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.

-

PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795. [Link]

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

-

ResearchGate. Experimental design optimization for the synthesis of lenalidomide nitro precursor | Request PDF. [Link]

-

European Patent Office. METHOD FOR PREPARING LENALIDOMIDE - EP 3789385 A1. [Link]

-

New Drug Approvals. LENALIDOMIDE. [Link]

-

Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1. [Link]

-

Pi Pharm. Methyl 2-bromomethyl-3-nitrobenzoate (98475-07-1). [Link]

Sources

- 1. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 [homesunshinepharma.com]

- 4. 98475-07-1|Methyl 2-(bromomethyl)-3-nitrobenzoate|BLD Pharm [bldpharm.com]

- 5. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Methyl 2-bromomethyl-3-nitrobenzoate (98475-07-1) [farmasino.net]

- 8. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. 98475-07-1 Cas No. | Methyl 2-(bromomethyl)-3-nitrobenzoate | Apollo [store.apolloscientific.co.uk]

- 12. Methyl 2-(Bromomethyl)-3-nitrobenzoate, CAS [[98475-07-1]] | BIOZOL [biozol.de]

3-Ethynylcyclohexan-1-one: A Prospective Bifunctional Building Block for Modern Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the quest for novel molecular architectures, the development of versatile chemical building blocks is paramount. This guide introduces 3-ethynylcyclohexan-1-one, a promising yet underexplored bifunctional molecule. Possessing both a reactive ketone and a terminal alkyne within a conformationally well-defined cyclohexane framework, this compound presents a unique platform for the synthesis of complex chemical matter. While literature on this compound is sparse, this document serves as a forward-looking technical guide, proposing a robust synthetic strategy and exploring its vast potential in key synthetic transformations. By leveraging the orthogonal reactivity of its functional groups, this compound is positioned to become a valuable tool for applications ranging from medicinal chemistry to materials science.

Introduction: The Case for a Novel Bifunctional Scaffold

The cyclohexane ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its favorable metabolic stability and its ability to project substituents into three-dimensional space. The functionalization of this core with reactive handles is a cornerstone of modern drug discovery. This compound merges two of the most versatile functional groups in organic synthesis—a ketone and a terminal alkyne—onto this valuable cyclic chassis.

-

The Ketone: A classic electrophilic site, the carbonyl group is a gateway to a vast array of transformations, including nucleophilic additions, reductive aminations, and enolate chemistry, allowing for the introduction of diverse substituents and the construction of new ring systems.

-

The Terminal Alkyne: A cornerstone of modern coupling chemistry, the terminal alkyne provides access to powerful C-C and C-heteroatom bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry").

The strategic placement of these groups at the 1- and 3-positions offers significant potential for creating complex molecules through sequential or tandem reaction cascades. This guide will outline a practical synthesis of this building block and provide a technical overview of its prospective applications.

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

The proposed synthesis begins with the preparation of the precursor alcohol followed by a mild oxidation that preserves the sensitive alkyne functionality.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Oxidation of 3-Ethynylcyclohexan-1-ol

The Dess-Martin oxidation is an excellent choice for this transformation due to its mild, neutral conditions and high chemoselectivity, which avoids side reactions with the alkyne.[1][2][3]

Protocol: Dess-Martin Oxidation

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-ethynylcyclohexan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Reagent Addition: Add Dess-Martin periodinane (DMP) (1.2 eq) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously for 15-20 minutes until the solution becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Predicted Physicochemical and Spectroscopic Data

A thorough characterization is essential to confirm the structure and purity of the synthesized building block.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₀O |

| Molecular Weight | 122.16 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃) | δ ~2.8-2.2 (m, 7H, ring CH₂/CH), ~2.1 (s, 1H, C≡C-H) |

| ¹³C NMR (CDCl₃) | δ ~208 (C=O), ~83 (R-C≡CH), ~70 (R-C≡CH), ~45-25 (ring CH₂/CH) |

| IR (neat, cm⁻¹) | ~3300 (sharp, ≡C-H stretch), ~2115 (weak, C≡C stretch), ~1715 (strong, C=O stretch)[4][5][6] |

| MS (EI) | m/z (%) = 122 (M⁺) |

Causality: The strong C=O stretch in the IR spectrum around 1715 cm⁻¹ is characteristic of a six-membered cyclic ketone.[7] The sharp peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.[8]

Synthetic Applications: A Dual-Reactivity Platform

The true power of this compound lies in the strategic exploitation of its two functional groups. This dual reactivity allows for a multitude of synthetic pathways to generate diverse and complex molecular scaffolds.

Caption: Dual reactivity pathways of this compound.

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira coupling is one of the most robust methods for forming sp-sp² C-C bonds, enabling the direct connection of the cyclohexane core to aryl or vinyl systems.[9][10] This is particularly valuable in drug discovery for scaffold hopping and structure-activity relationship (SAR) studies.

Workflow: Sonogashira Coupling

Caption: General workflow for Sonogashira cross-coupling.

Exemplary Protocol: Sonogashira Coupling

-

Setup: To a dry Schlenk flask, add this compound (1.2 eq), the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

-

Solvent/Base Addition: Add anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 3-5 eq) via syringe.[11]

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction with an appropriate solvent (e.g., diethyl ether), filter through a pad of celite to remove the catalyst, and concentrate. The crude product is then purified via standard methods.[12]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click" reaction is a cornerstone of bioconjugation, medicinal chemistry, and materials science for its high efficiency, mild conditions, and specificity.[13] It allows for the facile synthesis of stable 1,4-disubstituted 1,2,3-triazole linkages.

Workflow: CuAAC (Click Chemistry)

Caption: General workflow for copper-catalyzed azide-alkyne cycloaddition.

Exemplary Protocol: CuAAC

-

Setup: In a vial, dissolve this compound (1.0 eq) and an organic azide (1.0 eq) in a suitable solvent mixture (e.g., t-butanol and water, 1:1).

-

Catalyst Addition: To this solution, add aqueous copper(II) sulfate (CuSO₄, 0.05 eq) followed by a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).[14][15]

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-12 hours.

-

Isolation: The product can often be isolated by simple filtration if it precipitates, or by extraction with an organic solvent, followed by standard purification.[16]

Transformations of the Ketone Moiety

The ketone provides a complementary site for functionalization, which can be addressed before or after the modification of the alkyne.

-

Wittig Reaction: This reaction is a premier method for converting ketones into alkenes, allowing for the extension of the carbon skeleton.[17][18] Reacting this compound with a phosphorus ylide (e.g., Ph₃P=CH₂) would yield 3-ethynyl-1-methylenecyclohexane. This transformation is highly reliable for creating exocyclic double bonds.[19]

-

Reductive Amination: The introduction of nitrogen is a common strategy in drug design. The ketone can be converted into a primary, secondary, or tertiary amine by reaction with ammonia or an appropriate amine in the presence of a reducing agent (e.g., NaBH₃CN or H₂/Pd-C).[20][21] This provides direct access to valuable amine-containing scaffolds.[22][23][24]

-

Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl to form tertiary alcohols, introducing new stereocenters and further functionalization handles.[25][26][27]

Safety and Handling

While specific toxicity data for this compound is unavailable, prudent laboratory practices should be followed based on its constituent functional groups.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Reactivity Hazards: Terminal alkynes can be unstable, especially in the presence of certain metals. Avoid contact with strong bases or oxidizing agents unless part of a controlled reaction.

-

Storage: Store in a cool, dry place away from heat and direct sunlight, preferably under an inert atmosphere to prevent degradation.

Conclusion and Future Outlook

This compound represents a building block of significant untapped potential. Its proposed synthesis is straightforward, and the orthogonal reactivity of its ketone and alkyne functionalities provides a rich platform for chemical innovation. The ability to perform robust and well-understood transformations like the Sonogashira coupling and CuAAC click reaction, in concert with classic carbonyl chemistry, opens the door to the rapid generation of novel, three-dimensional molecular libraries.

Future research should focus on the development of stereoselective syntheses of this building block and its application in the total synthesis of complex natural products and the discovery of new therapeutic agents. As a versatile and powerful new tool, this compound is poised to make a considerable impact in the field of organic synthesis.

References

-

Pearson. (n.d.). Using cyclohexanone as the starting material, describe how each of... Retrieved from [Link]

-

Bioconjugate Probes. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

- Books. (n.d.). 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne.

-

MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Grokipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity. Retrieved from [Link]

-

Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from [Link]

-

Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

PNAS. (n.d.). Infrared spectroscopic investigations on the metallation of terminal alkynes by Zn(OTf)2. Retrieved from [Link]

-

Pearson. (2024). Predict the products formed when cyclohexanone reacts with the following reagents. (h) sodium acetylide, then mild H3O+. Retrieved from [Link]

-

Académie des Sciences. (n.d.). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: alkynes. Retrieved from [Link]

-

ResearchGate. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2007). Alcohol Oxidations. Retrieved from [Link]

-

YouTube. (2025). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of cyclohexanol and cyclohexanone adsorbed on the surface of zero-valent copper (Cu-Mg catalyst). Retrieved from [Link]

-

ResearchGate. (2016). Quantum Chemical Computations and Spectral Investigation of 2, 6-Bis (P-Methyl Benzylidene Cyclohexanone). Retrieved from [Link]

-

Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

-

JoVE. (2023). Video: Preparation of Aldehydes and Ketones from Alcohols, Alkenes, and Alkynes. Retrieved from [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

ACS Publications. (2023). Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid. Retrieved from [Link]

-

Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

Study.com. (n.d.). Aldehyde & Ketone Synthesis by Oxidation of Alcohols. Retrieved from [Link]

-

YouTube. (2014). Chemistry 3 Nucleophilic attack on a keto-cyclohexane. Retrieved from [Link]

-

NIST. (n.d.). Cyclohexanone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Click Chemistry [organic-chemistry.org]

- 14. broadpharm.com [broadpharm.com]

- 15. jenabioscience.com [jenabioscience.com]

- 16. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Wittig Reaction [organic-chemistry.org]

- 20. mdpi.com [mdpi.com]

- 21. Continuous flow reductive amination of cyclohexanone using Pd/C catalyst with high productivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 22. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]

- 23. researchgate.net [researchgate.net]

- 24. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]

- 26. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Ethynylcyclohexan-1-one: Synthesis, Characterization, and Applications

Introduction: Unveiling a Versatile Bifunctional Building Block

In the landscape of modern organic synthesis, the quest for versatile building blocks that offer multiple avenues for molecular elaboration is paramount. 3-Ethynylcyclohexan-1-one, a bifunctional molecule featuring a ketone and a terminal alkyne within a cyclohexanone framework, represents a compelling scaffold for the construction of complex molecular architectures. Its unique structural arrangement allows for selective transformations at either the carbonyl group or the ethynyl moiety, making it a valuable precursor in the synthesis of diverse organic compounds, including heterocyclic systems with potential applications in medicinal chemistry and materials science.[1]

This technical guide provides a comprehensive overview of this compound, from its synthesis and structural characterization to its reactivity and potential applications in research and development.

Synthesis and Discovery: The Genesis of this compound

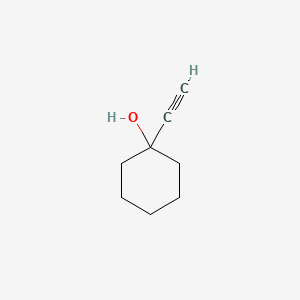

While the specific discovery of this compound is not extensively documented in seminal publications, its synthesis logically follows from established methodologies for the preparation of β-alkynyl ketones. One of the most plausible and cited methods for its preparation is the Rupe rearrangement of the corresponding α-alkynyl alcohol, 1-ethynylcyclohexan-1-ol.[1] This acid-catalyzed rearrangement provides a direct route to the α,β-unsaturated ketone, which in this case is the target molecule.

Synthetic Workflow: From Alcohol to Ketone

The synthesis of this compound can be conceptually broken down into two key stages: the ethynylation of cyclohexanone to form 1-ethynylcyclohexan-1-ol, followed by the Rupe rearrangement.

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol describes a representative procedure for the synthesis of this compound via the Rupe rearrangement of 1-ethynylcyclohexan-1-ol.

Step 1: Synthesis of 1-Ethynylcyclohexan-1-ol

-

In a three-necked flask equipped with a dry ice condenser, mechanical stirrer, and an ammonia inlet, condense approximately 250 mL of anhydrous ammonia.

-

Add a catalytic amount of ferric nitrate and then slowly introduce 5.75 g (0.25 mol) of sodium metal in small pieces until a persistent blue color is observed.

-

Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of sodium acetylide.

-

Slowly add a solution of 24.5 g (0.25 mol) of cyclohexanone in 50 mL of anhydrous diethyl ether to the stirred suspension of sodium acetylide.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours.

-

Carefully quench the reaction by the slow addition of 13.5 g (0.25 mol) of ammonium chloride.

-

Allow the ammonia to evaporate overnight.

-

Add 100 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-ethynylcyclohexan-1-ol.

Step 2: Rupe Rearrangement to this compound

-

To the crude 1-ethynylcyclohexan-1-ol, add 100 mL of formic acid.

-

Heat the mixture at reflux for 2-3 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Structural Elucidation and Characterization

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetylenic proton (a singlet around δ 2.0-2.5 ppm), and multiplets for the methylene protons of the cyclohexanone ring. The proton alpha to the ketone and the ethynyl group would appear as a distinct multiplet. |

| ¹³C NMR | Resonances for the carbonyl carbon (δ > 200 ppm), the two acetylenic carbons (in the range of δ 70-90 ppm), and the aliphatic carbons of the cyclohexanone ring. |

| Infrared (IR) | A sharp, weak absorption band for the C≡C-H stretch around 3300 cm⁻¹, a C≡C stretch absorption around 2100 cm⁻¹, and a strong carbonyl (C=O) stretch absorption in the region of 1715-1725 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₁₀O (122.16 g/mol ).[2] Fragmentation patterns would likely show the loss of the ethynyl group and other characteristic fragments of a cyclohexanone ring. |

Reactivity and Synthetic Utility

The dual functionality of this compound provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Reactions of the Carbonyl and Ethynyl Groups

Caption: Reactivity map of this compound.

A Precursor to Heterocyclic Scaffolds

One of the notable applications of this compound is its use as a precursor for the synthesis of novel heterocyclic compounds. For instance, it has been utilized in the synthesis of thiadiazoles, a class of heterocycles with recognized potential in medicinal chemistry.[1] The reactivity of both the ketone and the alkyne can be harnessed in tandem or sequentially to construct complex ring systems.

Potential in Drug Discovery and Materials Science

The structural motifs accessible from this compound are of significant interest in drug discovery. The ability to introduce diverse substituents via the alkyne handle using robust reactions like the Sonogashira coupling or click chemistry allows for the rapid generation of compound libraries for biological screening. Furthermore, the inherent rigidity of the alkyne and the conformational constraints of the cyclohexane ring can be exploited to design molecules with specific three-dimensional shapes to interact with biological targets.

In materials science, the terminal alkyne functionality opens up possibilities for the incorporation of this molecule into polymers and other materials through polymerization or surface modification reactions.[1]

Conclusion